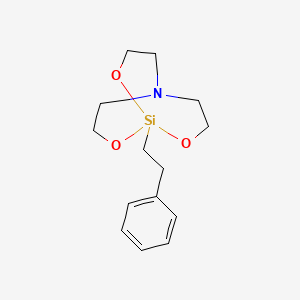
s-Triazine, 2,4-bis(2'-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide is a synthetic organic compound belonging to the s-triazine family This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms at alternating positions
Méthodes De Préparation
The synthesis of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloro substituent is introduced via nucleophilic substitution reactions, where chlorine atoms replace hydrogen atoms on the triazine ring.
Quaternization: The diethylmethylammonio groups are introduced through quaternization reactions, where tertiary amines react with alkyl halides.
Iodination: Finally, the compound is treated with iodine to form the diiodide salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazine ring or substituents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro substituent.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
Mécanisme D'action
The mechanism of action of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In plants, it inhibits photosynthesis by blocking electron transport in the chloroplasts.
Comparaison Avec Des Composés Similaires
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide can be compared with other s-triazine derivatives such as:
Atrazine: A widely used herbicide with similar triazine ring structure but different substituents.
Simazine: Another herbicide with a triazine ring and different alkylamino substituents.
Propazine: Similar to atrazine but with isopropylamino substituents.
The uniqueness of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives .
Propriétés
Numéro CAS |
63979-33-9 |
|---|---|
Formule moléculaire |
C17H36ClI2N7 |
Poids moléculaire |
627.8 g/mol |
Nom IUPAC |
2-[[4-chloro-6-[2-[diethyl(methyl)azaniumyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C17H36ClN7.2HI/c1-7-24(5,8-2)13-11-19-16-21-15(18)22-17(23-16)20-12-14-25(6,9-3)10-4;;/h7-14H2,1-6H3,(H2,19,20,21,22,23);2*1H/q+2;;/p-2 |
Clé InChI |
PRUYOUOTFYXKJE-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(CC)CCNC1=NC(=NC(=N1)Cl)NCC[N+](C)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)
![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)



![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)


